molecular formula C5H3KN2O2 B1413410 Potassium 1,1-dicyano-2-methoxy-2-oxoethanide CAS No. 114907-94-7

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide

Cat. No.: B1413410
CAS No.: 114907-94-7
M. Wt: 162.19 g/mol
InChI Key: VPALUHUOAZSBRL-UHFFFAOYSA-N
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Description

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide is a chemical compound with the molecular formula C5H3KN2O2 and a molecular weight of 162.19 g/mol . This compound is known for its unique structure, which includes both cyano and methoxy groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide typically involves the reaction of malononitrile with methoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Potassium dicyano(methyl carboxy)methanide
  • Potassium 1,1-dicyano-2-methoxy-2-oxoethanide

Uniqueness

This compound is unique due to its combination of cyano and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

potassium;methyl 2,2-dicyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N2O2.K/c1-9-5(8)4(2-6)3-7;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPALUHUOAZSBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[C-](C#N)C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114907-94-7
Record name potassium 1,1-dicyano-2-methoxy-2-oxoethanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1,1-dicyano-2-methoxy-2-oxoethanide
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Potassium 1,1-dicyano-2-methoxy-2-oxoethanide
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